AMP-Deoxynojirimycin

Descripción general

Descripción

It is found in various plants such as mulberry leaves and Commelina communis (dayflower), as well as in several bacterial strains like Bacillus and Streptomyces species . This compound is known for its significant biological activities, including antihyperglycemic, anti-obesity, and antiviral properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Deoxynojirimycin can be synthesized through the reduction of nojirimycin . The chemical synthesis involves multiple steps, including amination, dephosphorylation, oxidation, cyclization, dehydration, and reduction reactions . The starting material for the synthesis is often glucose or fructose-6-phosphate, which undergoes a series of transformations to yield 1-Deoxynojirimycin .

Industrial Production Methods: Industrial production of 1-Deoxynojirimycin is primarily achieved through microbial fermentation. Various microorganisms, such as Bacillus and Streptomyces species, are used to produce this compound in large quantities . The fermentation process can be optimized by regulating the biosynthetic pathway and using specific precursors and inhibitors to enhance the yield .

Análisis De Reacciones Químicas

Types of Reactions: 1-Deoxynojirimycin undergoes several types of chemical reactions, including:

Reduction: Reduction reactions are involved in the initial synthesis of 1-Deoxynojirimycin from nojirimycin.

Substitution: Substitution reactions can be used to introduce different functional groups into the molecule, enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions are various derivatives of 1-Deoxynojirimycin, which can exhibit enhanced biological activities .

Aplicaciones Científicas De Investigación

Scientific Research Applications

AMP-Deoxynojirimycin has a wide range of applications across different scientific disciplines:

Medical Applications

- Antihyperglycemic Effects : this compound functions as an α-glucosidase inhibitor, which helps in managing blood glucose levels. Studies have demonstrated its efficacy in improving glucose homeostasis and enhancing insulin sensitivity in diabetic models .

- Anti-obesity Potential : Research indicates that this compound can suppress adipogenesis and promote the differentiation of white preadipocytes into beige adipocytes through the activation of AMP-activated protein kinase (AMPK) pathways . This mechanism suggests its potential use in obesity-related disorders.

- Cardiac Function Improvement : Recent studies have shown that 1-deoxynojirimycin can enhance cardiac function by rescuing mitochondrial function in hypertrophic cardiomyopathy models. It promotes oligomerization of optic atrophy protein 1 (OPA1), leading to improved mitochondrial integrity .

- Antimicrobial Properties : this compound derivatives have demonstrated activity against drug-resistant strains of Staphylococcus aureus, inhibiting growth and biofilm formation while affecting virulence gene expression .

Biological Research

- Cellular Mechanisms : The compound has been utilized to study cellular processes such as apoptosis and metabolic pathways. For instance, it has been shown to induce cell cycle arrest and reduce reactive oxygen species production in cancer cell lines .

- Neuroprotective Effects : In models of neurodegenerative diseases, this compound has been explored for its potential to inhibit glucosylceramide biosynthesis, which is implicated in conditions like Parkinson's disease .

Industrial Applications

- Pharmaceutical Development : Due to its glycosidase inhibitory activity, this compound serves as a biochemical tool in drug development, particularly for designing new treatments for metabolic disorders.

Case Study 1: Cardiac Hypertrophy Models

In a study involving hypertrophic cardiomyopathy induced pluripotent stem cell-derived cardiomyocytes, treatment with 1-deoxynojirimycin resulted in a significant reduction in cell size and improved calcium homeostasis. The compound restored mitochondrial membrane potential and reduced the expression of hypertrophy markers such as ANP and BNP .

Case Study 2: Obesity Management

Another study demonstrated that this compound treatment led to decreased lipid deposition in preadipocytes while promoting the expression of uncoupling proteins associated with energy expenditure. This suggests a promising avenue for obesity treatment through metabolic modulation .

Mecanismo De Acción

1-Deoxynojirimycin exerts its effects by inhibiting the activity of glycosidase enzymes, particularly alpha-glucosidase . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels . The compound binds to the active site of the enzyme, interfering with the binding of the substrate and inhibiting its activity .

Comparación Con Compuestos Similares

1-Deoxynojirimycin is compared with other similar compounds, such as:

1-Deoxymannojirimycin: This compound also inhibits glycosidase enzymes but has a different specificity and potency.

1-Deoxygalactonojirimycin: Similar to 1-Deoxynojirimycin, it inhibits glycosidase enzymes but has different biological activities.

Uniqueness: 1-Deoxynojirimycin is unique due to its strong inhibitory activity against alpha-glucosidase and its wide range of biological activities, including antihyperglycemic, anti-obesity, and antiviral properties .

Actividad Biológica

AMP-Deoxynojirimycin (AMP-DNJ) is a synthetic derivative of 1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of lysosomal storage disorders and metabolic diseases. This article explores the biological activity of AMP-DNJ, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

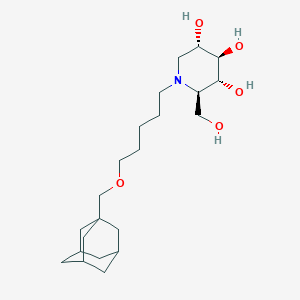

AMP-DNJ is characterized by the addition of an adamantyl moiety, which enhances its lipophilicity and biological potency compared to its parent compound DNJ. The chemical structure can be summarized as follows:

- Molecular Formula : C₁₃H₁₉N₁O₄

- Molecular Weight : 241.29 g/mol

The adamantyl group contributes to the compound's ability to interact with various biological targets, particularly enzymes involved in carbohydrate metabolism.

AMP-DNJ primarily acts as an inhibitor of glycosidases, enzymes that play critical roles in carbohydrate metabolism. Its mechanisms include:

- Inhibition of Glucosyltransferases : AMP-DNJ exhibits potent inhibitory activity against ceramide-specific glucosyltransferase (CGT) and non-lysosomal β-glucosidase 2 (GBA2), with selectivity that may influence its therapeutic efficacy in lysosomal storage disorders such as Gaucher's disease .

- Enhancement of Insulin Sensitivity : Research indicates that AMP-DNJ enhances insulin sensitivity in animal models, suggesting potential applications in managing type 2 diabetes .

- Cardiovascular Benefits : Recent studies have shown that DNJ can rescue mitochondrial function in cardiomyocytes, promoting cardiac health and potentially alleviating conditions like hypertrophic cardiomyopathy (HCM) .

Therapeutic Applications

The biological activities of AMP-DNJ suggest several therapeutic applications:

- Lysosomal Storage Disorders : As a potent inhibitor of GBA2 and CGT, AMP-DNJ is being investigated for its efficacy in treating Gaucher's disease and other lysosomal storage disorders .

- Diabetes Management : Its ability to enhance insulin sensitivity positions AMP-DNJ as a candidate for developing therapies aimed at type 2 diabetes .

- Cardiovascular Health : The compound has shown promise in improving cardiac function by enhancing mitochondrial performance in cardiomyocytes .

Research Findings and Case Studies

Several studies have highlighted the biological activity and potential clinical applications of AMP-DNJ:

Case Study: Cardiac Hypertrophy

In a study involving an angiotensin II-induced cardiac hypertrophy model, DNJ treatment resulted in improved mitochondrial function and reduced cardiomyocyte size by approximately 39%, indicating a reversal of hypertrophic changes . This underscores the potential cardiovascular benefits associated with DNJ derivatives.

Case Study: Diabetes

Research has shown that AMP-DNJ can enhance insulin sensitivity in rodent models, suggesting its utility as a lead compound for developing diabetes treatments. The mechanism appears to involve modulation of glucose uptake pathways .

Propiedades

IUPAC Name |

(2R,3R,4R,5S)-1-[5-(1-adamantylmethoxy)pentyl]-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO5/c24-13-18-20(26)21(27)19(25)12-23(18)4-2-1-3-5-28-14-22-9-15-6-16(10-22)8-17(7-15)11-22/h15-21,24-27H,1-14H2/t15?,16?,17?,18-,19+,20-,21-,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYLNHVEAOOEGI-FAIWKWDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)COCCCCCN4CC(C(C(C4CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCOCC23CC4CC(C2)CC(C4)C3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AMP-Deoxynojirimycin affect sphingolipid metabolism in leukemia cells, and why is this relevant to the research?

A1: this compound is a known inhibitor of the glycosphingolipid pathway. [] In the context of this research, treatment with this compound did not elevate the levels of two key pro-apoptotic sphingolipids: ceramide and sphingosine. [] This is in contrast to other tested compounds like PDMP hydrochloride and SKi-II, which did increase ceramide and sphingosine levels and synergized with the anti-apoptotic protein inhibitor ABT-263 to kill leukemia cells. [] This suggests that the accumulation of ceramides and sphingosine is crucial for the observed synergistic effect with ABT-263, and this compound's inability to induce this accumulation explains its lack of synergistic activity.

Q2: Based on these findings, what can be inferred about the potential of targeting the glycosphingolipid pathway in combination with BCL2-like protein inhibitors for leukemia treatment?

A2: While inhibiting the glycosphingolipid pathway is a promising strategy, the specific mechanism of action is crucial. The research highlights that merely inhibiting the pathway with this compound is insufficient. [] Instead, the focus should be on interventions like PDMP hydrochloride or SKi-II that effectively shift the balance towards the accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine. [] This targeted approach holds greater potential for synergistic effects when combined with BCL2-like protein inhibitors like ABT-263 in leukemia treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.